N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}adamantane-1-carboxamide
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Overview
Description
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of structural elements. This compound includes an adamantane core, a pyrazole ring, and a thiophene ring, making it an interesting subject for various scientific studies. The adamantane structure is known for its rigidity and stability, while the pyrazole and thiophene rings contribute to the compound’s reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a thiophene ring to form the desired pyrazole derivative.
Attachment of the Adamantane Core: The adamantane core can be introduced through a nucleophilic substitution reaction. The pyrazole derivative is reacted with an adamantane carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the thiophene ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest for the development of new pharmaceuticals. It may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its stability and reactivity make it a promising candidate for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in cellular function.
Pathways Involved: Potential pathways include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-(2-thienylmethyl)-1-adamantane carboxamide: Similar structure but lacks the pyrazole ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide: Contains a dioxido-tetrahydrothiophene ring instead of the pyrazole and thiophene rings.
N-methyl-(5-pyrid-4-ylthien-2-yl)methylamine: Similar thiophene structure but different core and functional groups.
Uniqueness
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}adamantane-1-carboxamide is unique due to its combination of an adamantane core with both pyrazole and thiophene rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c1-23-16(8-17(22-23)18-3-2-4-25-18)12-21-19(24)20-9-13-5-14(10-20)7-15(6-13)11-20/h2-4,8,13-15H,5-7,9-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTRVLXVGNDJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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